Carpetimycin C

Description

Properties

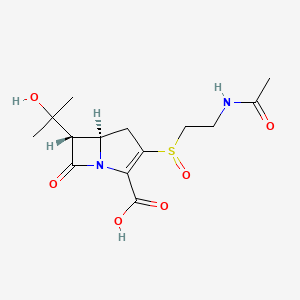

Molecular Formula |

C14H20N2O6S |

|---|---|

Molecular Weight |

344.39 g/mol |

IUPAC Name |

(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H20N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h8,10,21H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t8-,10-,23?/m1/s1 |

InChI Key |

SZSFOKCNKPUNLN-IYZYODNVSA-N |

SMILES |

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |

Isomeric SMILES |

CC(=O)NCCS(=O)C1=C(N2[C@H](C1)[C@H](C2=O)C(C)(C)O)C(=O)O |

Canonical SMILES |

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |

Synonyms |

3-(2-acetamidoethylsulfinyl)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Carpetimycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Understanding its physicochemical properties is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this compound, this guide also includes comparative data for the closely related Carpetimycin A to provide a valuable reference point.

Chemical Structure

The chemical structure of this compound has been determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1].

Molecular Formula: C₁₄H₂₀N₂O₆S

Molecular Weight: 360.39 g/mol

Physicochemical Data

Table 1: Physicochemical Properties of Carpetimycin A

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆S | --INVALID-LINK-- |

| Molecular Weight | 342.37 g/mol | --INVALID-LINK-- |

| Melting Point | >145°C (decomposes) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

Table 2: Spectroscopic Data of Carpetimycin A

| Spectroscopic Technique | Wavelength/Wavenumber/Chemical Shift | Reference |

| UV-Vis (in water) | λmax: 240, 288 nm | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of carbapenem antibiotics, adaptable for the characterization of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

-

Solubility Determination

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile is essential for formulation development.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL).

-

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. This technique is used to identify functional groups and determine the concentration of the analyte.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a buffer solution). The solvent used should be transparent in the UV-Vis region of interest.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is used.

-

Procedure:

-

The spectrophotometer is zeroed with the solvent in both the sample and reference cuvettes.

-

The sample cuvette is filled with the this compound solution.

-

The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule and provides information about its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Procedure:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is brought into contact with the crystal, and pressure is applied to ensure good contact.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands corresponding to specific functional groups (e.g., C=O of the β-lactam ring, O-H, N-H, C-N) are identified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Procedure:

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) for each proton.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom.

-

The chemical shifts are reported in parts per million (ppm) relative to the reference standard.

-

Stability Studies

Principle: Stability testing evaluates the effect of various environmental factors, such as temperature, humidity, and pH, on the integrity and purity of the drug substance over time.

Methodology (Forced Degradation Study):

-

Stress Conditions: Samples of this compound are subjected to various stress conditions, including:

-

Acidic/Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Exposure to light (UV and visible).

-

-

Analysis: At specified time points, the samples are analyzed using a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect and quantify any degradation products.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. As a β-lactam antibiotic, its primary mechanism of action is expected to be the inhibition of bacterial cell wall synthesis.

The following diagram illustrates a general experimental workflow for the comprehensive physicochemical characterization of a carbapenem antibiotic like this compound.

Caption: General experimental workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific quantitative data for this compound remains limited, the provided information on its structure, comparative data for Carpetimycin A, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The outlined methodologies for determining key physicochemical parameters will be instrumental in further characterizing this compound and evaluating its potential as a clinically relevant antibiotic. Future studies are warranted to establish a complete physicochemical profile of this compound, which will be essential for its continued development.

References

Carpetimycin C: A Technical Deep Dive into its Beta-Lactamase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin C, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of a broad spectrum of bacterial β-lactamases. These enzymes represent a primary mechanism of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these critical drugs. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a β-lactamase inhibitor. While specific kinetic data for this compound is not extensively available in the public domain, this document extrapolates its mechanism based on the well-documented activities of the structurally similar Carpetimycins A and B, and the general principles of carbapenem-mediated β-lactamase inhibition. Detailed experimental protocols for characterizing such inhibitors are also provided, alongside visualizations of the proposed molecular interactions and experimental workflows.

Introduction to Carpetimycins and β-Lactamase Inhibition

The rise of antibiotic resistance is a critical global health threat. A major contributor to this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] Carbapenems, such as the carpetimycins, are a class of β-lactam antibiotics known for their broad-spectrum activity and stability against many β-lactamases.

Carpetimycins are naturally occurring carbapenems isolated from Streptomyces species.[3] Carpetimycins A and B have demonstrated potent inhibitory activity against a wide range of β-lactamases, including both penicillinases (Class A) and cephalosporinases (Class C), which are often resistant to other inhibitors like clavulanic acid.[1][2] The inhibitory action is described as "progressive," indicating a time-dependent inactivation of the enzyme.[1] Given the structural similarities between this compound and its well-studied analogues, a similar mechanism of action is anticipated.

Proposed Mechanism of Action of this compound

The inhibitory action of this compound against serine-based β-lactamases is proposed to be a multi-step process, characteristic of a mechanism-based or "suicide" inhibitor. This process involves the formation of a stable, long-lived acyl-enzyme intermediate that effectively sequesters the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.

The proposed signaling pathway for the inhibition of a Class A β-lactamase by this compound is as follows:

Caption: Proposed kinetic pathway for the progressive inhibition of a serine β-lactamase by this compound.

Description of the Mechanism:

-

Initial Binding: this compound (I) reversibly binds to the active site of the β-lactamase (E) to form an initial Michaelis-Menten complex (E-I).

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of this compound, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate (E-I*).

-

Rearrangement and Inactivation: This acyl-enzyme intermediate is proposed to undergo a conformational rearrangement to a more stable, transiently inactivated form (E-I**). This step is characteristic of potent carbapenem inhibitors and is responsible for the "progressive" nature of the inhibition.

-

Slow Deacylation: The stable acyl-enzyme complex is very slowly hydrolyzed (deacylated), eventually regenerating the free, active enzyme. However, the rate of this deacylation (k4) is significantly slower than the rate of acylation and rearrangement, leading to a build-up of the inactivated enzyme and potent inhibition.

Quantitative Data on Related Compounds

| β-Lactamase Source | Enzyme Type | Carpetimycin A (IC₅₀, µg/mL) | Carpetimycin B (IC₅₀, µg/mL) | Carpetimycin A (Ki, M) | Carpetimycin B (Ki, M) | Reference |

| Escherichia coli R-TEM | Penicillinase (Class A) | 0.005 | 0.04 | 2.0 x 10⁻⁸ | 1.6 x 10⁻⁷ | [1] |

| Proteus vulgaris GN4413 | Penicillinase | 0.003 | 0.02 | 1.2 x 10⁻⁸ | 8.0 x 10⁻⁸ | [1] |

| Staphylococcus aureus 1840 | Penicillinase | 0.003 | 0.03 | 1.2 x 10⁻⁸ | 1.2 x 10⁻⁷ | [1] |

| Enterobacter cloacae 265/H | Cephalosporinase (Class C) | 0.008 | 0.06 | - | - | [1] |

| Citrobacter freundii GN346 | Cephalosporinase (Class C) | 0.008 | 0.05 | - | - | [1] |

Note: IC₅₀ values are dependent on substrate concentration and are provided for comparative purposes. Ki values represent the true inhibition constant.

Detailed Experimental Protocols

The characterization of a progressive β-lactamase inhibitor like this compound involves a series of kinetic experiments to determine the individual rate constants of the inhibitory pathway.

General β-Lactamase Activity Assay

This protocol describes a general method for measuring β-lactamase activity using a chromogenic substrate, such as nitrocefin.

Caption: General experimental workflow for determining the kinetic parameters of a β-lactamase inhibitor.

Materials:

-

Purified β-lactamase enzyme

-

Chromogenic substrate (e.g., Nitrocefin)

-

This compound

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the β-lactamase, nitrocefin, and this compound in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer and the β-lactamase solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. For time-dependency studies, pre-incubate the enzyme and inhibitor for different time intervals.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

-

Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

Determination of Kinetic Parameters for a Progressive Inhibitor

To fully characterize the interaction, the following kinetic parameters need to be determined:

-

Ki (Inhibition Constant): Represents the affinity of the inhibitor for the enzyme. It is determined by measuring the initial rates of reaction at different substrate and inhibitor concentrations without pre-incubation.

-

kinact (Rate of Inactivation): Represents the maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. It is determined by pre-incubating the enzyme with various concentrations of the inhibitor for different time periods and then measuring the residual enzyme activity.

Experimental Design for kinact and Ki:

-

A fixed concentration of β-lactamase is pre-incubated with various concentrations of this compound for different time intervals (t).

-

At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a high concentration of a chromogenic substrate (e.g., nitrocefin) to start the reaction.

-

The residual enzyme activity is measured by monitoring the initial rate of substrate hydrolysis.

-

A plot of the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration will yield a series of straight lines. The negative slope of each line represents the apparent first-order rate constant of inactivation (kobs).

-

A secondary plot of kobs versus the inhibitor concentration ([I]) will yield a hyperbolic curve that can be fitted to the following equation to determine kinact and Ki:

kobs = (kinact * [I]) / (Ki + [I])

Conclusion

This compound is a potent inhibitor of a broad range of bacterial β-lactamases. Based on the evidence from structurally related compounds, its mechanism of action is that of a progressive, mechanism-based inhibitor that forms a stable acyl-enzyme intermediate, leading to time-dependent inactivation of the enzyme. This mode of action makes this compound and other carbapenems valuable tools in combating bacterial resistance. The experimental protocols outlined in this guide provide a framework for the detailed kinetic characterization of such inhibitors, which is essential for the development of new and effective antibacterial therapies. Further research to determine the specific kinetic parameters of this compound would be highly valuable to the scientific community.

References

- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies and Initial Findings on Carpetimycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin C is a carbapenem antibiotic discovered in the early 1980s. As a member of the thienamycin family of β-lactam antibiotics, it exhibits potential for broad-spectrum antibacterial activity. This document provides a comprehensive overview of the early scientific investigations into this compound, detailing its discovery, structural elucidation, and initial characterization. Due to the limited availability of the primary research article in publicly accessible databases, this guide synthesizes information from the abstract of the seminal paper and contextualizes it with more extensively reported data on the closely related Carpetimycins A and B. This paper aims to serve as a foundational resource for researchers interested in the historical context and initial scientific landscape of this particular carbapenem.

Discovery and Production

This compound, along with its counterpart Carpetimycin D, was first isolated from the culture broth of Streptomyces sp. KC-6643.[1] This strain was also identified as a producer of the previously discovered Carpetimycins A and B.[1] The discovery of these novel carbapenems highlighted the potential of Streptomyces species as a rich source of structurally diverse and biologically active secondary metabolites.

Fermentation Protocol

While the detailed fermentation protocol for the production of this compound by Streptomyces sp. KC-6643 is not fully available in the accessible literature, a general understanding can be derived from protocols for related carbapenems. The process would have involved the cultivation of Streptomyces sp. KC-6643 in a suitable liquid medium under controlled conditions of aeration, agitation, temperature, and pH to optimize the production of the target antibiotic.

Isolation and Purification

The isolation of this compound from the fermentation broth would have followed a multi-step purification process designed to separate it from other metabolites, including Carpetimycins A, B, and D.

General Experimental Workflow for Isolation

The following diagram illustrates a plausible workflow for the isolation of Carpetimycins from a Streptomyces culture broth, based on standard chromatographic techniques for natural product isolation.

Structural Elucidation

The structure of this compound was determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] This was established through a combination of spectroscopic techniques, likely including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard methods for the structural determination of novel organic compounds.

Physicochemical Properties

The early studies included the characterization of the physicochemical properties of this compound. While specific data points are not available in the reviewed literature, these studies would have typically included determination of its molecular formula, molecular weight, melting point, optical rotation, and UV-visible absorption spectra.

Biological Activity

Antibacterial Spectrum

While the specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, the initial studies did investigate its biological activities.[1] For a comparative understanding, the antibacterial activities of the closely related Carpetimycins A and B are presented below. It is reasonable to infer that this compound would exhibit a similarly broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Carpetimycins A and B (MIC, μg/mL)

| Microorganism | Carpetimycin A | Carpetimycin B |

| Staphylococcus aureus Smith | 0.2 | 12.5 |

| Staphylococcus epidermidis | 0.78 | 50 |

| Streptococcus pyogenes | ≤0.025 | 0.78 |

| Escherichia coli NIHJ | 0.1 | 6.25 |

| Klebsiella pneumoniae | 0.2 | 12.5 |

| Proteus vulgaris | 0.39 | 25 |

| Pseudomonas aeruginosa | 12.5 | >100 |

| Bacteroides fragilis | 0.39 | 12.5 |

Data sourced from studies on Carpetimycins A and B for comparative purposes.[2][3]

β-Lactamase Inhibition

A key feature of many carbapenem antibiotics is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. The initial research on this compound would have likely included an assessment of its β-lactamase inhibitory activity. For context, Carpetimycins A and B were found to be potent inhibitors of a broad range of β-lactamases, including both penicillinases and cephalosporinases.[2][3]

Conclusion and Future Perspectives

References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Carpetimycin C: A Technical Guide to its Biological Origin and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. Like other carbapenems, it exhibits strong activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the biological origin, natural source, and available data on this compound, intended to support research and development efforts in the field of novel antibiotics.

Biological Origin and Natural Source

This compound is a secondary metabolite produced by actinomycetes, specifically strains of the genus Streptomyces. The primary identified natural sources of this compound are:

-

Streptomyces sp. KC-6643 : This strain was the original source from which this compound and D were first isolated.[1] It is also known to produce Carpetimycins A and B.[1]

-

Streptomyces griseus subsp. cryophilus : This subspecies is another known producer of Carpetimycins.[2]

These soil-dwelling bacteria synthesize this compound through a complex biosynthetic pathway, which is believed to be similar to that of other carbapenem antibiotics.

Quantitative Data

Table 1: Physico-chemical Properties of Carpetimycins C and D [1]

| Property | This compound | Carpetimycin D |

| Molecular Formula | C₁₄H₂₀N₂O₇S | C₁₄H₂₀N₂O₁₀S₂ |

| Molecular Weight | 360 | 440 |

| UV λmax (H₂O) | 298 nm | 298 nm |

| Appearance | Amorphous powder | Amorphous powder |

| Solubility | Soluble in water | Soluble in water |

Table 2: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A [3][4]

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli (clinical isolates) | 0.39 |

| Klebsiella sp. (clinical isolates) | 0.39 |

| Proteus sp. (clinical isolates) | 1.56 |

| Staphylococcus aureus (clinical isolates) | 1.56 |

| Enterobacter sp. (clinical isolates) | 3.13 |

| Citrobacter sp. (clinical isolates) | 3.13 |

Note: The inhibitory concentration of Carpetimycin A required to inhibit more than 90% of clinical isolates is presented.[3][4]

Experimental Protocols

The following are detailed methodologies for the fermentation, isolation, and purification of this compound, based on established protocols for carbapenem production from Streptomyces species.

Fermentation Protocol

This protocol describes the submerged fermentation of Streptomyces sp. KC-6643 for the production of this compound.

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of Streptomyces sp. KC-6643 spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.[5]

-

-

Production Fermentation:

-

Aseptically transfer the seed culture (5-10% v/v) into a production fermenter containing a sterile production medium. A typical production medium for carbapenem biosynthesis includes a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days.[6] The pH of the medium should be monitored and maintained within the optimal range for antibiotic production (typically pH 6.5-7.5).

-

Isolation and Purification Protocol

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

-

Cell Removal:

-

After the fermentation is complete, harvest the broth and remove the mycelia by centrifugation or filtration.

-

-

Initial Extraction:

-

The clarified fermentation broth is subjected to adsorption chromatography using a non-ionic porous resin (e.g., Amberlite XAD).

-

After washing the resin to remove impurities, the adsorbed Carpetimycins are eluted with an organic solvent such as aqueous acetone or methanol.

-

-

Ion-Exchange Chromatography:

-

The eluate is concentrated under reduced pressure and then subjected to ion-exchange chromatography on a column of anion-exchange resin (e.g., DEAE-cellulose).

-

A salt gradient (e.g., NaCl or NH₄Cl) is used to elute the bound compounds. Fractions are collected and assayed for activity.

-

-

Gel Filtration Chromatography:

-

Active fractions from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) to separate compounds based on size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The final purification of this compound is achieved by preparative reverse-phase HPLC.[7]

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in a suitable buffer (e.g., phosphate buffer).

-

Fractions containing pure this compound are collected, pooled, and lyophilized to obtain the final product as a powder.

-

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Since the specific biosynthetic pathway for this compound has not been fully elucidated, the following diagram presents a putative pathway based on the known biosynthesis of other carbapenems, such as thienamycin, in Streptomyces. The pathway starts from primary metabolites and involves a series of enzymatic reactions to construct the characteristic carbapenem core and append the side chains.

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflow for this compound Production and Isolation

The following diagram illustrates the overall workflow from the fermentation of the producing microorganism to the final purified product.

Caption: Workflow for this compound production and isolation.

References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carpetimycins [drugfuture.com]

- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 7. protocols.io [protocols.io]

The Carbapenem Core of Carpetimycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carbapenem core of Carpetimycin C, a potent β-lactam antibiotic. This document delves into its physicochemical properties, biological activity, isolation and characterization protocols, and biosynthetic pathway.

Introduction to this compound

This compound is a carbapenem antibiotic isolated from the culture broth of Streptomyces sp. KC-6643, which also produces Carpetimycins A and B.[1] Like other carbapenems, its core structure features a bicyclic system composed of a β-lactam ring fused to a five-membered ring, which is responsible for its potent antibacterial and β-lactamase inhibitory activities.[2][3] The unique substitutions on this core structure distinguish this compound and modulate its biological profile.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, based on data from its initial isolation and characterization.

| Property | Value | Reference |

| Molecular Formula | C14H20N2O7S | [1] |

| Molecular Weight | 376.38 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| UV λmax (H2O) | 298 nm | [1] |

| Optical Rotation [α]D24 | -131° (c=1, H2O) | [1] |

| Solubility | Soluble in water, insoluble in most organic solvents | [1] |

Biological Activity

While specific quantitative data for the antimicrobial and β-lactamase inhibitory activity of this compound are not extensively available in the public domain, the activity of the closely related Carpetimycins A and B provides a strong indication of its potential.

Antibacterial Activity

Carpetimycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The table below summarizes the Minimum Inhibitory Concentrations (MICs) for Carpetimycin A, which is structurally very similar to this compound.

| Bacterial Strain | MIC (μg/mL) of Carpetimycin A |

| Staphylococcus aureus Smith | 0.2 |

| Staphylococcus epidermidis | 0.4 |

| Escherichia coli NIHJ | 0.1 |

| Klebsiella pneumoniae | 0.2 |

| Proteus vulgaris | 0.8 |

| Pseudomonas aeruginosa | 6.25 |

Data extrapolated from studies on Carpetimycin A as a proxy for this compound activity.

β-Lactamase Inhibition

A key feature of carbapenems is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Carpetimycins A and B have demonstrated potent inhibitory activity against a range of β-lactamases.[2][3] It is highly probable that this compound shares this activity. The 50% inhibitory concentrations (IC50) for Carpetimycin A against various β-lactamases are presented below.

| β-Lactamase Source | IC50 (μg/mL) of Carpetimycin A |

| Escherichia coli R-TEM | 0.003 |

| Klebsiella pneumoniae | 0.006 |

| Proteus vulgaris | 0.02 |

| Citrobacter freundii | 0.01 |

Data extrapolated from studies on Carpetimycin A as a proxy for this compound activity.

Experimental Protocols

Fermentation and Isolation of this compound

The following protocol is based on the methods described for the isolation of this compound from Streptomyces sp. KC-6643.[1]

1. Fermentation:

-

Strain: Streptomyces sp. KC-6643

-

Medium: A suitable production medium containing soluble starch, glucose, soybean meal, and inorganic salts.

-

Culture Conditions: Inoculate the production medium with a seed culture and incubate at 28°C for 4-5 days with shaking.

2. Isolation and Purification:

-

Harvesting: Centrifuge the culture broth to separate the mycelium.

-

Initial Purification: Adjust the pH of the supernatant to 7.0 and apply it to a column of Dowex 1X2 (Cl- form) resin.

-

Elution: Elute the column with a linear gradient of NaCl (0 to 1.0 M).

-

Desalting: Desalt the active fractions using a column of Amberlite XAD-4 resin.

-

Further Chromatography:

-

Apply the desalted solution to a column of DEAE-Sephadex A-25 and elute with a gradient of NaCl.

-

Perform gel filtration chromatography on a Sephadex G-10 column.

-

-

Lyophilization: Lyophilize the purified active fractions to obtain this compound as an amorphous powder.

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of the Carbapenem Core

The biosynthesis of the carbapenem core in Streptomyces species is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, the general pathway for carbapenem formation provides a strong framework. The core is synthesized from precursors derived from acetate and glutamate.

Caption: Generalized biosynthetic pathway of the carbapenem core.

The key enzymes involved are believed to be:

-

CarA: A synthase that condenses acetate and glutamate precursors.

-

CarB: An ATP-dependent enzyme that catalyzes the formation of the bicyclic carbapenam ring.

-

CarC: A desaturase/epimerase that introduces the double bond and sets the stereochemistry of the core.

Subsequent tailoring enzymes would then be responsible for the addition of the specific side chains found in this compound.

Mechanism of Action

The primary mechanism of action of carbapenems, including this compound, is the inhibition of bacterial cell wall synthesis.

Caption: Mechanism of action of this compound.

This compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.

Conclusion

The carbapenem core of this compound is a key determinant of its potent biological activity. Its ability to inhibit a broad spectrum of bacteria and resist degradation by many β-lactamases makes it, and other carbapenems, crucial in the fight against antibiotic-resistant infections. Further research to fully elucidate the specific biosynthetic pathway and quantitative biological activities of this compound could pave the way for the development of novel and more effective carbapenem antibiotics.

References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening and Antibacterial Spectrum of Carpetimycin C: A Technical Guide

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] This guide provides a comprehensive overview of the initial screening and antibacterial spectrum of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific antibacterial data for this compound in the public domain, this guide utilizes data from the closely related and co-produced Carpetimycin A as a representative analogue to illustrate the typical antibacterial profile of this subclass of carbapenems.

Data Presentation: Antibacterial Spectrum

Disclaimer: The following data represents the antibacterial activity of Carpetimycin A and is used as a proxy for this compound due to the lack of specific, publicly available MIC data for the latter. The inhibitory concentrations of Carpetimycin A are indicative of a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A against Clinical Isolates

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | 0.39[4] |

| Klebsiella spp. | 0.39[4] |

| Proteus spp. | 1.56[4] |

| Staphylococcus aureus | 1.56[4] |

| Enterobacter spp. | 3.13[4] |

| Citrobacter spp. | 3.13[4] |

MIC90: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials and Reagents:

- Test Compound (this compound): Prepare a stock solution of known concentration in a suitable solvent.

- Bacterial Strains: Use standardized, quality-controlled bacterial strains from a recognized culture collection (e.g., ATCC).

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.

- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

- Positive and Negative Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).

2. Assay Procedure:

- Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

- Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

- Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Caption: Workflow for the initial screening of this compound.

Caption: Mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols: Purification and Characterization of Carpetimycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic produced by Streptomyces sp. KC-6643.[1] Like other members of the carbapenem class, it exhibits broad-spectrum antibacterial activity, making it a subject of interest in drug development. This document provides detailed application notes and protocols for the purification and characterization of this compound, intended for researchers and scientists in the field. The methodologies described are based on published literature for this compound and analogous carbapenem antibiotics.

Purification of this compound

The purification of this compound from the culture broth of Streptomyces sp. KC-6643 involves a multi-step process encompassing fermentation, initial extraction, and subsequent chromatographic separations.

1. Fermentation

The production of this compound is initiated by the fermentation of Streptomyces sp. KC-6643. While specific media composition and fermentation parameters for optimal this compound production are proprietary, a general approach for Streptomyces fermentation to produce antibiotics can be outlined.

2. Extraction and Initial Purification

Following fermentation, the culture broth is harvested, and the biomass is separated from the supernatant, typically by centrifugation or filtration. The crude extract containing this compound is then subjected to initial purification steps to remove bulk impurities.

3. Chromatographic Purification

A series of chromatographic techniques are employed to achieve high-purity this compound. This typically involves a combination of ion-exchange and size-exclusion or adsorption chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the purification of this compound, based on general yields for similar secondary metabolites from Streptomyces.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Supernatant | 5000 | 1,000,000 | 200 | 100 | 1 |

| Ammonium Sulfate Precipitation | 1500 | 800,000 | 533 | 80 | 2.7 |

| Ion-Exchange Chromatography | 200 | 600,000 | 3000 | 60 | 15 |

| Gel Filtration Chromatography | 50 | 400,000 | 8000 | 40 | 40 |

| Reversed-Phase HPLC | 5 | 250,000 | 50,000 | 25 | 250 |

Characterization of this compound

Once purified, this compound is subjected to a suite of analytical techniques to confirm its identity, purity, and structural integrity.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final product and for quantitative analysis. A reversed-phase HPLC method is typically employed for carbapenems.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the carbapenem core structure and the nature of its side chains.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₆S |

| Molecular Weight | 360.38 g/mol |

| Appearance | Colorless solid |

| Optical Rotation | Specific rotation values would be determined experimentally. |

| UV λmax | Wavelengths would be determined by UV-Vis spectrophotometry. |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. KC-6643

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a lyophilized culture or a spore suspension of Streptomyces sp. KC-6643.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should contain appropriate carbon and nitrogen sources to support secondary metabolite production.

-

Incubate the production culture at 28-30°C for 5-7 days with controlled aeration and agitation.

-

Monitor the production of this compound periodically using a bioassay or HPLC analysis of small culture samples.

Protocol 2: Extraction and Purification

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

Adjust the pH of the supernatant to 6.0 and perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to 70% saturation.

-

Stir the solution for 4 hours at 4°C and then centrifuge at 10,000 x g for 30 minutes to collect the precipitate.

-

Redissolve the pellet in a minimal volume of 20 mM phosphate buffer (pH 7.0).

-

Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess ammonium sulfate.

-

Apply the dialyzed sample to a DEAE-Sepharose ion-exchange column pre-equilibrated with 20 mM phosphate buffer (pH 7.0).

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.

-

Collect fractions and assay for this compound activity.

-

Pool the active fractions and concentrate them using ultrafiltration.

-

Apply the concentrated sample to a Sephadex G-75 gel filtration column pre-equilibrated with 20 mM phosphate buffer (pH 7.0) containing 150 mM NaCl.

-

Elute with the same buffer and collect fractions.

-

Pool the fractions containing purified this compound.

Protocol 3: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 298 nm.

-

Injection Volume: 20 µL.

-

Prepare samples by dissolving the purified this compound in the mobile phase A.

Protocol 4: Mass Spectrometry (LC-MS/MS)

-

Couple the outlet of the HPLC system to an electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan analysis to determine the parent ion mass of this compound.

-

Perform a product ion scan (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Protocol 5: NMR Spectroscopy

-

Dissolve approximately 5-10 mg of purified and lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations for complete structural assignment.

Diagrams

Caption: Overall workflow for the purification of this compound.

Caption: Analytical workflow for the characterization of this compound.

References

Designing a Beta-Lactamase Inhibition Assay with Carpetimycin C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The discovery and characterization of β-lactamase inhibitors are crucial for overcoming this resistance. Carpetimycin C is a carbapenem antibiotic with known β-lactamase inhibitory properties. This document provides detailed application notes and protocols for designing and performing a robust in vitro β-lactamase inhibition assay using this compound.

Carbapenems, including the carpetimycin family, are potent inhibitors of a broad spectrum of β-lactamases, including both penicillinases and cephalosporinases.[1][2] Their mechanism of action involves the acylation of the active site serine residue of the β-lactamase, forming a stable complex that inactivates the enzyme. This application note will focus on the use of the chromogenic substrate nitrocefin to spectrophotometrically measure β-lactamase activity and its inhibition by this compound.

Data Presentation: Inhibitory Activity of Carpetimycins

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of the closely related and well-characterized Carpetimycins A and B against various β-lactamases. This data can serve as a valuable starting point for designing experiments with this compound. Researchers should perform dose-response experiments to determine the precise IC50 values for this compound against their specific β-lactamase of interest.

Table 1: IC50 Values of Carpetimycin A against Various β-Lactamases

| β-Lactamase Source Organism | β-Lactamase Type | IC50 (µg/mL) |

| Escherichia coli | Penicillinase | 0.39[1] |

| Klebsiella pneumoniae | Penicillinase | 0.39[1] |

| Proteus vulgaris | Cephalosporinase | 1.56[1] |

| Staphylococcus aureus | Penicillinase | 1.56[1] |

| Enterobacter cloacae | Cephalosporinase | 3.13[1] |

| Citrobacter freundii | Cephalosporinase | 3.13[1] |

Table 2: IC50 Values of Carpetimycin B against Various β-Lactamases

| β-Lactamase Source Organism | β-Lactamase Type | IC50 (µg/mL) |

| Escherichia coli | Penicillinase | 25[1] |

| Klebsiella pneumoniae | Penicillinase | 25[1] |

| Proteus vulgaris | Cephalosporinase | 100[1] |

| Staphylococcus aureus | Penicillinase | 100[1] |

| Enterobacter cloacae | Cephalosporinase | >100[1] |

| Citrobacter freundii | Cephalosporinase | >100[1] |

Experimental Protocols

Materials and Reagents

-

Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

-

This compound (powder)

-

Nitrocefin

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffered saline (PBS), pH 7.0

-

96-well microtiter plates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 490 nm

-

Sterile, nuclease-free water

-

Pipettes and sterile filter tips

Preparation of Reagents

2.1. This compound Stock Solution (1 mg/mL)

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in an appropriate volume of sterile, nuclease-free water to achieve a final concentration of 1 mg/mL.

-

Mix thoroughly by vortexing until completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

2.2. Nitrocefin Stock Solution (10 mg/mL)

-

Dissolve 10 mg of nitrocefin in 1 mL of DMSO.

-

Vortex until the nitrocefin is completely dissolved.

-

Store the stock solution protected from light at -20°C.

2.3. Nitrocefin Working Solution (100 µg/mL)

-

Dilute the 10 mg/mL nitrocefin stock solution 1:100 in PBS (pH 7.0). For example, add 10 µL of the stock solution to 990 µL of PBS.

-

Prepare this working solution fresh on the day of the experiment.

2.4. β-Lactamase Working Solution

-

Dilute the purified β-lactamase enzyme in PBS (pH 7.0) to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes. The optimal concentration should be determined empirically but is typically in the ng/mL range.

Beta-Lactamase Inhibition Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare a serial dilution of this compound:

-

In a 96-well plate, perform a serial dilution of the this compound stock solution in PBS to obtain a range of concentrations to be tested. A 10-point, 2-fold serial dilution is a good starting point.

-

Include a "no inhibitor" control (PBS only).

-

-

Pre-incubation of enzyme and inhibitor:

-

Add a constant volume of the β-lactamase working solution to each well containing the serially diluted this compound and the "no inhibitor" control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the reaction:

-

Add a constant volume of the nitrocefin working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Measure absorbance:

-

Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the β-lactamase activity, by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Mechanism of Beta-Lactamase Inhibition by this compound

Caption: Putative mechanism of beta-lactamase inhibition by this compound.

Experimental Workflow for Beta-Lactamase Inhibition Assay

Caption: Workflow for the beta-lactamase inhibition assay.

Conclusion

This document provides a comprehensive guide for researchers to design and execute a β-lactamase inhibition assay using this compound. By following the detailed protocols and utilizing the provided data on related compounds, scientists can effectively characterize the inhibitory potential of this compound against various β-lactamases. The chromogenic nitrocefin assay offers a robust and high-throughput method for screening and characterizing novel β-lactamase inhibitors, which is a critical step in the development of new strategies to combat antibiotic resistance.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Carpetimycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, it is expected to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing (AST).

Carbapenems, including the related compounds Carpetimycin A and B, are known to exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They also show potent inhibitory activity against many β-lactamases, the enzymes responsible for resistance to many other β-lactam antibiotics.[2][3] While specific minimum inhibitory concentration (MIC) data for this compound is not widely available in published literature, the protocols provided will enable researchers to generate this crucial data in a standardized and reproducible manner.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound

The following table is a template for summarizing the MIC values of this compound against various bacterial strains. Data should be generated using the protocols outlined below. For illustrative purposes, this table includes example data based on the known activity of the closely related Carpetimycin A, which is noted to be more potent than Carpetimycin B.[2][3]

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) - Example Data* |

| Gram-positive | ||

| Staphylococcus aureus | 29213 | 0.5 - 2 |

| Enterococcus faecalis | 29212 | 8 - 32 |

| Streptococcus pneumoniae | 49619 | ≤0.12 - 0.5 |

| Gram-negative | ||

| Escherichia coli | 25922 | ≤0.12 - 0.5 |

| Klebsiella pneumoniae | 700603 | 0.25 - 1 |

| Pseudomonas aeruginosa | 27853 | 4 - 16 |

| Proteus mirabilis | 12453 | 0.5 - 2 |

| Enterobacter cloacae | 13047 | 1 - 4 |

| Citrobacter freundii | 8090 | 1 - 4 |

*Disclaimer: The MIC values presented in this table are for illustrative purposes only and are based on the reported activity of Carpetimycin A.[2][3] Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the disk diffusion method.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., sterile distilled water, buffer)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate that has been inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Materials:

-

This compound-impregnated paper disks (concentration to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

-

Application of Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

-

Interpretation: The interpretation of the zone diameters (as Susceptible, Intermediate, or Resistant) requires the establishment of specific breakpoints for this compound, which would need to be determined through extensive studies correlating zone diameters with MIC values.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Broth Microdilution MIC Testing.

Proposed Mechanism of Action of this compound

Caption: Proposed Mechanism of Action of this compound.

References

- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Carpetimycin C in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics, isolated from Streptomyces sp. KC-6643.[1] Like other carbapenems, it is structurally related to thienamycin. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research. Due to the limited availability of specific data for this compound, information from the closely related and well-studied Carpetimycin A is used as a representative example for quantitative analysis and experimental design. Researchers should consider this as a starting point and perform their own validation for this compound.

Mechanism of Action

Carbapenems, including the carpetimycins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The broad spectrum of activity of carbapenems is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their stability against many β-lactamases.

References

Application Notes and Protocols for Assessing the Synergistic Effects of Carpetimycin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the synergistic potential of Carpetimycin C, a carbapenem antibiotic, when used in combination with other antimicrobial agents. The following protocols and data presentation guidelines are designed to facilitate standardized and reproducible assessment of antibiotic synergy in a research setting.

This compound, like other carbapenem antibiotics, functions by inhibiting bacterial cell wall synthesis.[1] Synergistic combinations are sought to enhance efficacy, overcome resistance, and potentially reduce dosages, thereby minimizing toxicity. The most common in vitro methods to assess these interactions are the checkerboard assay and the time-kill curve analysis.[2][3]

Data Presentation

Quantitative data from synergy studies should be organized to allow for clear interpretation and comparison. The primary metric for synergy in a checkerboard assay is the Fractional Inhibitory Concentration (FIC) Index.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Pseudomonas aeruginosa

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| This compound | 8 | 2 | 0.25 | |

| Antibiotic X | 16 | 4 | 0.25 | |

| Combination | 0.5 | Synergy |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[4][5]

a. Materials:

-

This compound (stock solution of known concentration)

-

Partner antibiotic (Antibiotic X, stock solution of known concentration)

-

Bacterial strain to be tested (e.g., Pseudomonas aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

b. Protocol:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

-

Antibiotic Dilution:

-

In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

-

Perform serial twofold dilutions of Antibiotic X along the y-axis (e.g., rows A-G).

-

Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).

-

Row H should contain serial dilutions of Antibiotic X alone to determine its MIC.

-

A well with no antibiotics should be included as a growth control.

-

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic X Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)[6]

-

-

-

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4[6]

-

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7]

a. Materials:

-

This compound

-

Partner antibiotic (Antibiotic X)

-

Bacterial strain to be tested

-

CAMHB

-

Culture tubes

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

b. Protocol:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[8]

-

Experimental Setup: Prepare culture tubes with the following conditions:

-

Growth control (no antibiotic)

-

This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

-

Antibiotic X alone (at a relevant concentration)

-

This compound and Antibiotic X in combination (at the same concentrations as the individual agents)

-

-

Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[8]

-

Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates and count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.

-

Interpretation:

-

Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.

-

Indifference: A < 2 log10 change in CFU/mL for the combination compared to the most active single agent.

-

Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.[9]

-

Mandatory Visualizations

Caption: Workflow for assessing the synergistic effects of this compound.

Caption: Mechanism of action for carbapenem antibiotics like this compound.

Caption: Logic for interpreting the Fractional Inhibitory Concentration (FIC) Index.

References

- 1. Carpetimycin A | C14H18N2O6S | CID 9578204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of antibiotic synergy for carbapenem-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro Evaluation of the Colistin-Carbapenem Combination in Clinical Isolates of A. baumannii Using the Checkerboard, Etest, and Time-Kill Curve Techniques [frontiersin.org]

- 6. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Experimental Use of Carpetimycin C Against ESBL-Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the activity of Carpetimycin C against ESBL-producing bacteria is not publicly available. The following application notes and protocols are based on the known properties of related carbapenem antibiotics and established methodologies for antimicrobial susceptibility testing and enzyme inhibition assays. The provided quantitative data for other carbapenems is intended to serve as a reference for designing and interpreting experiments with this compound.

Introduction

Carpetimycins are a class of carbapenem antibiotics known for their broad-spectrum antibacterial activity and inhibitory effects against β-lactamases. Extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant clinical challenge due to their resistance to many commonly used β-lactam antibiotics. This document provides a framework for the experimental evaluation of this compound as a potential agent against these resistant pathogens.

Carbapenems, including compounds like meropenem and imipenem, are often the treatment of choice for serious infections caused by ESBL-producing organisms.[1][2] The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] ESBLs are enzymes that can hydrolyze and inactivate many penicillins and cephalosporins, but carbapenems have shown greater stability against these enzymes.[1][6]

These notes outline protocols for determining the in vitro efficacy of this compound through minimum inhibitory concentration (MIC) testing and for assessing its ability to inhibit ESBL activity.

Data Presentation: Reference In Vitro Activity of Carbapenems

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for meropenem and imipenem against common ESBL-producing bacterial strains. This data can be used as a benchmark when evaluating the activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Meropenem against ESBL-Producing Escherichia coli

| Strain Characteristic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| ESBL-producing E. coli | 0.125 | 0.25 | 0.03 - 32 |

Data compiled from representative studies.[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Imipenem against ESBL-Producing Klebsiella pneumoniae

| Strain Characteristic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| ESBL-producing K. pneumoniae | ≤1 | ≥16 | 0.25 - ≥16 |

Data compiled from representative studies.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11][12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an ESBL-producing bacterial strain.

Materials:

-

This compound (stock solution of known concentration)

-

ESBL-producing bacterial strains (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Prepare Serial Dilutions of this compound:

-

In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

-

β-Lactamase Inhibition Assay

This protocol uses the chromogenic cephalosporin nitrocefin to measure the inhibition of ESBL activity by this compound.[13][14][15][16]

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ESBLs.

Materials:

-

This compound (various concentrations)

-

Purified ESBL enzyme or cell lysate from an ESBL-producing strain

-

Nitrocefin solution (typically 0.5-1.0 mg/mL)

-

Phosphate-buffered saline (PBS), pH 7.0

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Enzyme and Inhibitor Preparation:

-